13-Hydroxy-docosahexaenoic acid (13-HDoHE) is a significant metabolite derived from docosahexaenoic acid (DHA), which is an omega-3 long-chain polyunsaturated fatty acid. This compound plays a crucial role in various biological processes, including inflammation and cell signaling. It is classified as a hydroxylated fatty acid and is part of the larger family of oxylipins, which are bioactive lipid mediators formed through the oxidation of polyunsaturated fatty acids.
13-HDoHE is primarily synthesized in the body from DHA through enzymatic and non-enzymatic pathways. It can also be produced via autoxidation processes, where DHA undergoes oxidative reactions in biological systems. This compound has been identified in various biological fluids, including cerebrospinal fluid, indicating its relevance in physiological and pathological contexts .
13-HDoHE falls under the classification of hydroxylated fatty acids and more specifically as a member of the oxylipin family. Oxylipins are known for their diverse roles in cellular functions, particularly in inflammatory responses and signaling pathways.
The synthesis of 13-HDoHE can be achieved through several methodologies, primarily involving the oxidation of DHA. The most common synthetic routes include:
A notable method for synthesizing 13-HDoHE involves a convergent synthetic approach where common fragments are utilized to construct the desired product. This method includes steps such as:
The molecular structure of 13-HDoHE features a long hydrocarbon chain with multiple double bonds characteristic of polyunsaturated fatty acids. The specific hydroxyl group at the 13th carbon atom significantly influences its biological activity.
13-HDoHE participates in several biochemical reactions, primarily involving:
The reactivity of 13-HDoHE allows it to modulate cellular signaling pathways, particularly those related to inflammation and immune response. Its interactions often lead to the production of additional bioactive lipids that influence physiological functions .
The mechanism of action for 13-HDoHE involves its role as a signaling molecule within cells. Upon release, it can bind to specific receptors or interact with intracellular pathways that regulate inflammation, apoptosis, and cellular proliferation.
Research indicates that 13-HDoHE can influence the expression of genes associated with anti-inflammatory responses, thereby modulating immune system activity. Its effects are mediated through various signaling cascades, including those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and peroxisome proliferator-activated receptors (PPARs) .
Relevant analyses indicate that 13-HDoHE exhibits significant stability under physiological conditions but can be rapidly metabolized by enzymes in vivo .
13-HDoHE has several important applications in scientific research, including:
13-Hydroxydocosahexaenoic acid (13-HDoHE) is enzymatically generated through the oxygenation of docosahexaenoic acid (DHA, C22:6 n-3) by lipoxygenases (LOX) and cytochrome P450 (CYP) monooxygenases. LOX enzymes catalyze the stereospecific insertion of molecular oxygen at carbon 13 of DHA, producing 13(S)-HDoHE as the predominant enantiomer. Human LOX isoforms implicated in this process include ALOX15 (15-LOX-1) and ALOX15B (15-LOX-2), which exhibit dual specificity but demonstrate preferential activity toward DHA over arachidonic acid [3]. The reaction proceeds via hydrogen abstraction at C13, generating a pentadienyl radical that reacts with oxygen to form 13(S)-hydroperoxydocosahexaenoic acid (13-HpDoHE), subsequently reduced to 13-HDoHE by cellular peroxidases [3] [8].
CYP enzymes, particularly CYP4F and CYP2 subfamilies, contribute to 13-HDoHE biosynthesis via ω-1 hydroxylation. While CYP4A/CYP4F isoforms primarily generate ω-terminal hydroxides (e.g., 22-HDoHE), structural flexibility allows minor production of 13-HDoHE as a secondary metabolite. Kinetic studies reveal a Km of 18 ± 3 μM for DHA metabolism by human CYP2J2, yielding 13-HDoHE as ~15% of total products [5] [6]. The enzymatic route produces stereochemically defined metabolites, as confirmed by chiral chromatography showing >95% enantiomeric excess of 13(S)-HDoHE in neural microsomes [8].
Table 1: Enzymatic Pathways for 13-HDoHE Biosynthesis
Enzyme Class | Key Isoforms | Reaction Type | Primary Product | Stereospecificity |
---|---|---|---|---|
Lipoxygenase (LOX) | ALOX15, ALOX15B | Dioxygenation | 13(S)-HpDoHE | >90% S-enantiomer |
Cytochrome P450 (CYP) | CYP2J2, CYP4F | ω-1 Hydroxylation | 13-HDoHE | Variable (S/R mix) |
Epoxide Hydrolase | sEH | Hydrolysis | Diols from Epoxides | Regioselective |
Non-enzymatic autoxidation constitutes a major source of 13-HDoHE under oxidative stress conditions. This radical-mediated process initiates through hydrogen abstraction from DHA’s bis-allylic carbons (C11, C14, C18), with C13 oxygenation favored due to resonance stabilization of pentadienyl radicals. Molecular oxygen addition generates peroxyl radicals that undergo cyclization or further hydrogen abstraction, yielding racemic 13-HDoHE as a terminal product [4] [7]. Autoxidation kinetics accelerate in membranes due to lipid peroxidation chain reactions, demonstrating a 7.2-fold increase in 13-HDoHE generation in DHA-rich phospholipids exposed to Fe2+/H2O2 systems versus free DHA [4].
Distinctive autoxidation signatures include:
Table 2: Contrasting Enzymatic vs. Autoxidative 13-HDoHE Formation
Parameter | Enzymatic Pathway | Autoxidation Pathway |
---|---|---|
Stereochemistry | Predominantly 13(S) enantiomer | Racecemic mixture (50:50 R/S) |
Reaction Rate | Catalyzed (Vmax = 12 nmol/min/mg for ALOX15) | Non-catalyzed (dependent on ROS concentration) |
Key Cofactors | Fe2+ (LOX), NADPH-CYP450 reductase | Transition metals (Fe, Cu), ROS |
Inhibitors | NDGA (LOX), Ketoconazole (CYP) | Antioxidants (α-tocopherol, Trolox) |
Biological Context | Regulated signaling (e.g., resolution circuits) | Pathological oxidative stress |
DHA comprises >30% of neural phospholipids, positioning the central nervous system (CNS) as a primary site for 13-HDoHE biosynthesis. Microsomal fractions from human brain tissue convert DHA to 13-HDoHE at 3.2 ± 0.4 pmol/min/mg protein, with LOX-derived products exceeding CYP output by 5.8-fold [4]. Immunohistochemical colocalization of ALOX15 with neuronal markers (MAP2) and astrocytic markers (GFAP) in hippocampal tissue confirms cellular sources [10]. Intriguingly, cerebrospinal fluid (CSF) studies reveal compartmentalization: centrifuged pellets (containing membrane fragments/cells) contain 8.7-fold higher 13-HDoHE than supernatants, implicating membrane microdomains in biosynthesis/storage [10].
Hepatic biosynthesis occurs predominantly in microsomes, driven by CYP2E1 and CYP4A isoforms. Dietary DHA incorporation into hepatocyte phospholipids precedes mobilization by cytosolic phospholipase A2 (cPLA2), with subsequent oxidation yielding 13-HDoHE. Postprandial studies in rats fed DHA-enriched diets show hepatic 13-HDoHE increases 3.1-fold within 2 hours, correlating with plasma DHA elevation (r=0.78) [2] [9]. Brown adipose tissue (BAT) also contributes, as cold exposure enhances DHA mobilization and subsequent 13-HDoHE formation in mitochondrial membranes, though absolute levels remain lower than neural pools [9].
Table 3: Tissue-Specific 13-HDoHE Biosynthesis Dynamics
Tissue | Primary Enzymes | Concentration Range | Key Regulators | Functional Implications |
---|---|---|---|---|
Brain (Neurons) | ALOX15, CYP2J2 | 12–45 ng/g tissue | Glutamate, Ca2+ influx | Neuroinflammation modulation |
Liver | CYP4A, CYP2E1 | 8–22 ng/g tissue | PPARα agonists, Fasting | Lipid homeostasis |
Brown Adipose | ALOX15B, CYP2C | 3–9 ng/g tissue | Cold exposure, Norepinephrine | Thermogenic gene regulation |
Intestinal Mucosa | ALOX15, CYP2J2 | 5–18 ng/g tissue | Microbiome metabolites | Barrier function maintenance |
Comprehensive List of Compounds Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0